

Spectroscopic comparison of (4-Nitro-phenyl)-acetaldehyde and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Nitro-phenyl)-acetaldehyde

Cat. No.: B074188

[Get Quote](#)

A Spectroscopic Comparison of (4-Nitro-phenyl)-acetaldehyde and Its Derivatives

This guide provides a detailed spectroscopic comparison of **(4-Nitro-phenyl)-acetaldehyde** and its derivatives, offering insights for researchers, scientists, and drug development professionals. The data presented is a compilation of experimental findings and established spectroscopic principles for aromatic nitro compounds.

Introduction

(4-Nitro-phenyl)-acetaldehyde is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its spectroscopic characterization is crucial for confirming its structure and purity. This guide compares the spectroscopic properties of **(4-Nitro-phenyl)-acetaldehyde** with its parent compound, phenylacetaldehyde, and selected derivatives to illustrate the influence of substituents on their spectral features.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **(4-Nitro-phenyl)-acetaldehyde** and related compounds.

Table 1: ^1H NMR and ^{13}C NMR Spectral Data

Compound	Solvent	¹ H NMR Chemical Shifts (δ , ppm)	¹³ C NMR Chemical Shifts (δ , ppm)
Phenylacetaldehyde	CDCl ₃	9.7 (t, 1H, -CHO), 7.2-7.4 (m, 5H, Ar-H), 3.7 (d, 2H, -CH ₂ -)	~200 (-CHO), ~133 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~50 (-CH ₂ -)
(4-Nitro-phenyl)-acetaldehyde	CDCl ₃	9.8-10.2 (t, 1H, -CHO) [1], 8.2-8.5 (d, 2H, Ar-H ortho to NO ₂), 7.5-7.7 (d, 2H, Ar-H meta to NO ₂)	~198 (-CHO), ~148 (Ar-C-NO ₂), ~140 (Ar-C), ~130 (Ar-CH), ~124 (Ar-CH), ~49 (-CH ₂ -)
(2-Methyl-4-nitro-phenyl)-acetaldehyde (Predicted)	CDCl ₃	~9.8 (t, 1H, -CHO), ~8.1 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~3.8 (d, 2H, -CH ₂ -), ~2.6 (s, 3H, -CH ₃)	~199 (-CHO), ~149 (Ar-C-NO ₂), ~138 (Ar-C), ~135 (Ar-C-CH ₃), ~131 (Ar-CH), ~125 (Ar-CH), ~48 (-CH ₂ -), ~20 (-CH ₃)
(3-Chloro-4-nitro-phenyl)-acetaldehyde (Predicted)	CDCl ₃	~9.7 (t, 1H, -CHO), ~8.3 (d, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~3.7 (d, 2H, -CH ₂ -)	~197 (-CHO), ~147 (Ar-C-NO ₂), ~141 (Ar-C), ~133 (Ar-C-Cl), ~131 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~49 (-CH ₂ -)

Table 2: IR, Mass Spectrometry, and UV-Vis Spectral Data

Compound	IR (cm ⁻¹)	Mass Spectrometry (m/z)	UV-Vis (λ_{max} , nm)
Phenylacetaldehyde	~2820, 2720 (aldehyde C-H), ~1725 (C=O), ~1600, 1495, 1450 (aromatic C=C)	120 (M ⁺), 91 (M ⁺ - CHO), 65	Not typically reported in this context
(4-Nitro-phenyl)- acetaldehyde	~2830, 2730 (aldehyde C-H), ~1720 (C=O), ~1600, 1490 (aromatic C=C), ~1520 (asymmetric NO ₂ stretch), ~1345 (symmetric NO ₂ stretch)	165 (M ⁺), 136 (M ⁺ - CHO), 120 (M ⁺ - NO ₂), 90	~268
(2-Methyl-4-nitro- phenyl)-acetaldehyde (Predicted)	~2830, 2730 (aldehyde C-H), ~1720 (C=O), ~1600, 1485 (aromatic C=C), ~1520 (asymmetric NO ₂ stretch), ~1345 (symmetric NO ₂ stretch)	179 (M ⁺), 150 (M ⁺ - CHO), 133 (M ⁺ - NO ₂), 104	~270
(3-Chloro-4-nitro- phenyl)-acetaldehyde (Predicted)	~2830, 2730 (aldehyde C-H), ~1715 (C=O), ~1595, 1480 (aromatic C=C), ~1525 (asymmetric NO ₂ stretch), ~1350 (symmetric NO ₂ stretch)	199/201 (M ⁺ /M ⁺⁺²), 170/172, 153/155, 124	~265

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - For ^1H NMR, acquire data with a spectral width of 0-12 ppm, using a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire data with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which shows the relative abundance of each ion.

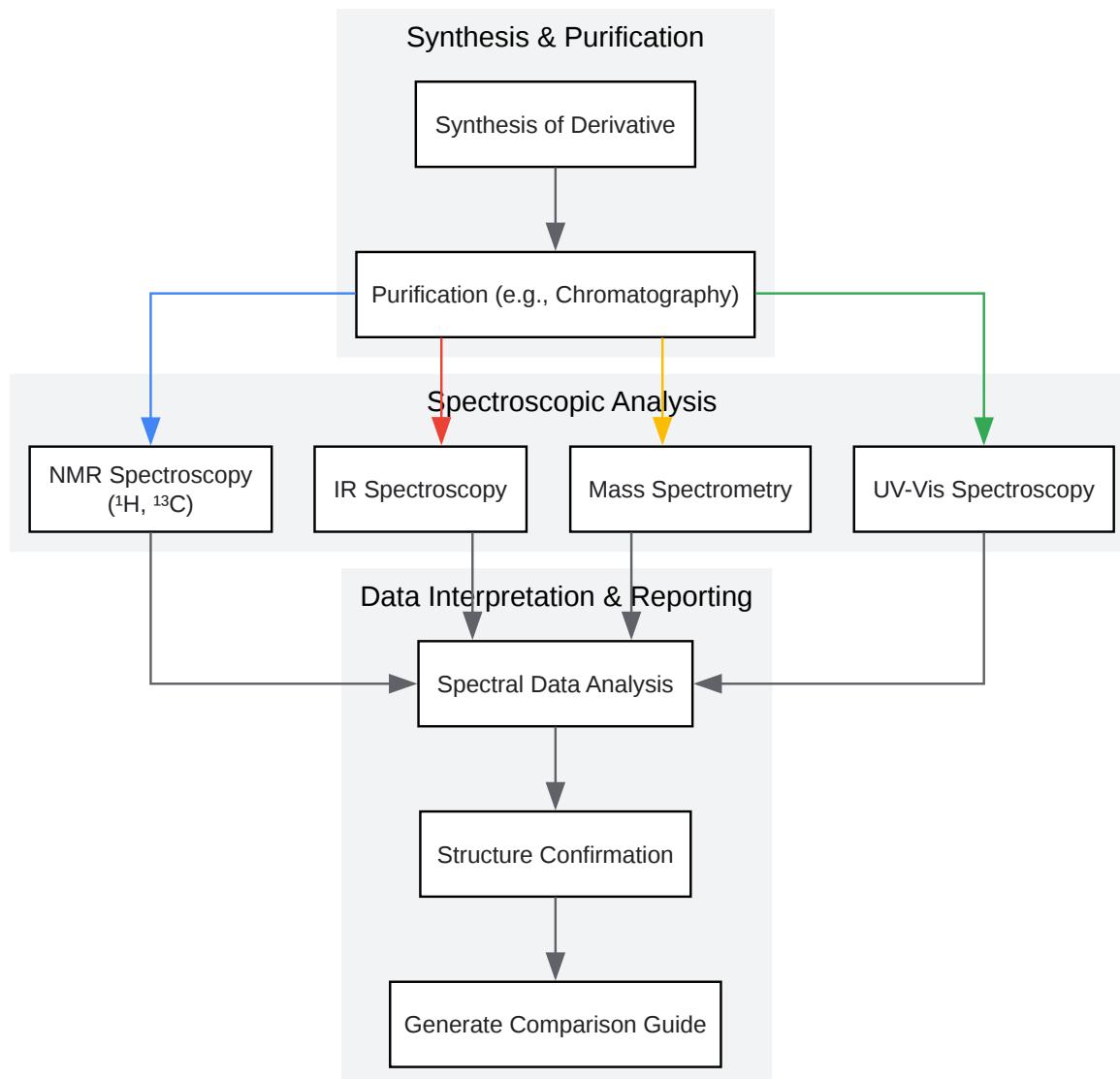
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and, if possible, calculate the molar absorptivity (ϵ).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized **(4-Nitro-phenyl)-acetaldehyde** derivative.

Workflow for Spectroscopic Analysis of (4-Nitro-phenyl)-acetaldehyde Derivatives

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic comparison of (4-Nitro-phenyl)-acetaldehyde and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074188#spectroscopic-comparison-of-4-nitro-phenyl-acetaldehyde-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com